molecular formula C17H16FNO4S2 B2785911 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 2097912-85-9

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No. B2785911
CAS RN: 2097912-85-9
M. Wt: 381.44
InChI Key: YUZAILLYPICDNU-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structures, including a sulfonamide group, a furan ring, a thiophene ring, and a methoxy group attached to a benzene ring. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings, in particular, would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Catalytic Protodeboronation

This compound could be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process could be used for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of Indolizidine

The protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates that the compound could be used in the synthesis of complex organic molecules .

Anticancer Activity

Novel chalcone derivatives of the compound have shown promising anticancer activities . For instance, compound 7g emerged as the most promising compound, with significant IC50 values against A549 (lung carcinoma) and HepG2 (human hepatocellular carcinoma) cells .

Gene Expression Studies

The compound could be used in gene expression studies. The expression levels of the AMY2A and FOXG1 genes increased significantly in the negative samples of lung cancer cells compared with treated cells . Similarly, the expression values of the PKM and PSPH genes improved significantly in the negative samples compared with treated samples of liver cancer cells .

DNA Damage Studies

The compound could be used in DNA damage studies. The DNA damage values increased significantly in treated lung cell line samples and the positive control . However, the DNA damage values decreased significantly in the negative samples of liver cancer cells compared to those treated with the compound .

DNA Fragmentation Studies

The compound could be used in DNA fragmentation studies. The DNA fragmentation values increased significantly in the treated lung and liver cell line samples compared with the negative control .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-22-17-5-4-13(9-15(17)18)25(20,21)19-10-14(12-6-8-24-11-12)16-3-2-7-23-16/h2-9,11,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZAILLYPICDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

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